7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzophenone and methylamine.
Cyclization: The key step involves the cyclization of the starting materials to form the benzodiazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding amine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, reduced amines, and oxidized derivatives.
Scientific Research Applications
7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is conducted to explore its potential therapeutic uses in treating anxiety, insomnia, and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to the presence of the bromine atom at the 7th position, which can influence its pharmacological properties and make it a valuable compound for research and development of new therapeutic agents.
Properties
IUPAC Name |
7-bromo-5-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-8-4-7(11)2-3-9(8)13-10(14)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQFYFSOELYSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.